4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
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Overview
Description
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is a synthetic organic compound with the molecular formula C23H18N2O3S This compound is characterized by a pyrimidine ring substituted with phenoxy, phenyl, and phenylsulfonylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as benzyl cyanide and formamide under acidic or basic conditions.
Substitution Reactions: The phenoxy and phenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Sulfonylation: The phenylsulfonylmethyl group is introduced through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH or KOtBu in DMSO or DMF.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, disrupting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxy-2-phenylpyrimidine: Lacks the phenylsulfonylmethyl group.
2-Phenyl-6-[(phenylsulfonyl)methyl]pyrimidine: Lacks the phenoxy group.
4-Phenoxy-6-[(phenylsulfonyl)methyl]pyrimidine: Lacks the phenyl group.
Uniqueness
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is unique due to the presence of all three substituents (phenoxy, phenyl, and phenylsulfonylmethyl) on the pyrimidine ring
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-phenoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-29(27,21-14-8-3-9-15-21)17-19-16-22(28-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESWIWBVKGLPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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